tert-butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate

Description

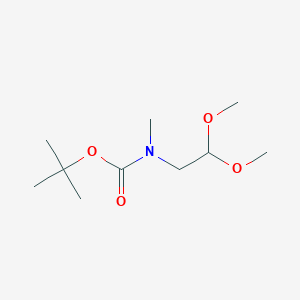

tert-Butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate is a carbamate derivative featuring a tert-butyl protecting group, a 2,2-dimethoxyethyl chain, and an N-methyl substitution. This compound is structurally characterized by its carbamate functional group (-OCONR2), which is widely utilized in organic synthesis for amine protection due to its stability under basic conditions and cleavage under acidic conditions .

Key spectral data for this compound include:

- 1H NMR: Peaks at δ 11.42 ppm (aromatic protons), δ 3.3–3.7 ppm (dimethoxy groups) .

- 13C NMR: Signals at δ 163.2 ppm (carbonyl carbon) and δ 50–60 ppm (methoxy carbons) .

- HRMS: Observed m/z = 440.2000 (calculated: 440.1997) .

The compound’s synthesis typically involves Boc (tert-butoxycarbonyl) protection of a primary or secondary amine, as seen in analogous procedures .

Properties

Molecular Formula |

C10H21NO4 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

tert-butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate |

InChI |

InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)11(4)7-8(13-5)14-6/h8H,7H2,1-6H3 |

InChI Key |

FFFURALZLYNBGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

Substitution: Various nucleophiles like amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Oxidized carbamate derivatives.

Reduction: Reduced carbamate derivatives.

Substitution: Substituted carbamate products depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of peptides and proteins .

Medicine: this compound is investigated for its potential pharmacological properties. It is studied for its role in drug development, particularly in the design of prodrugs and drug delivery systems .

Industry: In the industrial sector, this compound is used in the formulation of agrochemicals, such as herbicides and pesticides. It is also employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, it acts as a carbamate ester, which can inhibit enzymes like acetylcholinesterase by carbamylation of the active site. This inhibition leads to the accumulation of acetylcholine, resulting in prolonged neurotransmission . The compound’s effects are mediated through its interaction with various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Key Observations :

- The N-methyl substitution reduces hydrogen-bonding capacity relative to the N-aminoethyl variant , affecting intermolecular interactions.

- Allyl groups in tert-butyl N,N-diallylcarbamate enable participation in click chemistry or polymerization, unlike the inert dimethoxyethyl group.

Reactivity and Stability

Acid/Base Stability

- The tert-butyl carbamate group is stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane) .

Spectral Data Comparison

Biological Activity

Tert-butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and experimental data regarding its biological activity, particularly focusing on its anti-inflammatory, antimicrobial, and neuroprotective properties.

Chemical Structure and Properties

The compound this compound features a tert-butyl group and a dimethoxyethyl side chain attached to a carbamate functional group. This structure is significant for its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that various carbamate derivatives exhibit anti-inflammatory properties. For instance, studies involving structurally similar compounds have shown promising results in inhibiting inflammation in vivo. The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model, where compounds demonstrated inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

Table 1: Anti-inflammatory Activity of Carbamate Derivatives

| Compound | Inhibition Percentage (%) | Time (hours) |

|---|---|---|

| Compound A | 54.239 | 9 |

| Compound B | 39.021 | 12 |

| Indomethacin | Standard | - |

Antimicrobial Activity

Molecular docking studies have been performed to evaluate the antimicrobial potential of carbamate derivatives against pathogens such as Mycobacterium tuberculosis. The binding interactions suggest that these compounds can effectively inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism .

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | Target Pathogen | Binding Affinity (kcal/mol) |

|---|---|---|

| Compound C | Mycobacterium tuberculosis | -8.5 |

| Compound D | Staphylococcus aureus | -7.8 |

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases. For instance, a compound structurally related to this compound showed moderate protective effects against amyloid beta-induced toxicity in astrocytes. The compound inhibited β-secretase activity (IC50 = 15.4 nM) and acetylcholinesterase activity (Ki = 0.17 μM), indicating potential for Alzheimer's disease intervention .

Table 3: Neuroprotective Effects of Related Compounds

| Compound | β-Secretase IC50 (nM) | Acetylcholinesterase Ki (μM) |

|---|---|---|

| Related Compound E | 15.4 | 0.17 |

| Galantamine | Standard | Standard |

Case Studies

- Inflammation Model : In a study assessing the anti-inflammatory potential of various carbamate derivatives, several compounds were tested in a carrageenan-induced rat model. The results indicated significant reductions in paw edema, suggesting effective modulation of inflammatory pathways.

- Neuroprotection in vitro : In vitro experiments demonstrated that the related compound M4 reduced TNF-α production in astrocytes exposed to amyloid beta, highlighting its potential to mitigate neuroinflammation associated with Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.